molecular formula C8H3F5O2 B1343340 3,5-Difluoro-4-(trifluoromethyl)benzoic acid CAS No. 261945-09-9

3,5-Difluoro-4-(trifluoromethyl)benzoic acid

Cat. No. B1343340
M. Wt: 226.1 g/mol
InChI Key: MKESWMDKZFRERU-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a compound that is part of the benzoic acid family, characterized by the presence of fluorine atoms and a trifluoromethyl group attached to the benzene ring. The presence of these fluorinated groups significantly alters the chemical and physical properties of the compound compared to non-fluorinated benzoic acids.

Synthesis Analysis

The synthesis of fluorinated benzoic acids, such as 3,5-difluoro-4-(trifluoromethyl)benzoic acid, can be achieved through trifluoromethylation reactions. One method involves the trifluoromethylation of benzoic acids with TMSCF3 using anhydrides as an in situ activating reagent, providing a facile and efficient method for preparing aryl trifluoromethyl ketones from readily available starting materials . Although the specific synthesis of 3,5-difluoro-4-(trifluoromethyl)benzoic acid is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids is influenced by the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group. These groups can affect the acidity of the carboxylic acid group and the overall stability of the molecule. While the provided papers do not directly analyze the molecular structure of 3,5-difluoro-4-(trifluoromethyl)benzoic acid, studies on related compounds, such as 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate, have used X-ray analysis to determine crystal and molecular structures, which can provide insights into the potential structure of 3,5-difluoro-4-(trifluoromethyl)benzoic acid .

Chemical Reactions Analysis

The reactivity of fluorinated benzoic acids can be quite distinct due to the strong electronegativity of fluorine. For instance, 2,4,6-tris(trifluoromethyl)benzoic acid shows unique reactivity patterns, such as resistance to normal esterification due to steric hindrance and the formation of esters via linear acylium ions . These findings suggest that 3,5-difluoro-4-(trifluoromethyl)benzoic acid may also exhibit unique reactivity that differs from non-fluorinated analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids are significantly influenced by the presence of fluorine atoms. For example, the introduction of fluorinated alkoxy moieties can lead to the formation of liquid crystalline phases, as seen in the mesogen with a thermotropic cubic phase . The fluorinated compound exhibits a sequence of isotropic, cubic, and hexagonal columnar phases, indicating that similar fluorinated benzoic acids, like 3,5-difluoro-4-(trifluoromethyl)benzoic acid, may also possess unique mesomorphic properties.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Fluorinated Compounds
The synthesis of mono- and difluoronaphthoic acids showcases the significance of aryl carboxamides, which are found in several biologically active compounds. Notably, the synthesis of various mono- and difluorinated naphthoic acids, including 3,5-Difluoro-4-(trifluoromethyl)benzoic acid, has been detailed, highlighting the steps involved in the synthesis and the transformation of commercial fluorinated phenylacetic acids to the target structures through a series of chemical reactions (Tagat et al., 2002).

Photoassisted Degradation Studies
The study on the photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media under UVC radiation provides insights into the degradation process and efficiency of different isomers, including 4-(trifluoromethyl)benzoic acid. This research is crucial in understanding the environmental impact and degradation mechanisms of fluorinated chemicals (Tsukamoto et al., 2019).

Chemical Reactions and Applications

Palladium-Catalyzed Reactions
The palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters emphasizes the importance of introducing fluorinated moieties into organic molecules, which significantly alters their biological activities. This research provides valuable insights into the methodologies for introducing trifluoromethyl groups into aromatic compounds, highlighting the potential utilities of these compounds in medicinal chemistry and related fields (Zhao & Hu, 2012).

Trifluoromethylation of Benzoic Acids
The study on trifluoromethylation of benzoic acids offers a method to prepare aryl trifluoromethyl ketones from readily available materials. This method is applicable to a wide range of carboxylic acids, demonstrating the versatility of this synthetic approach in medicinal chemistry and material science (Liu et al., 2021).

Synthesis of Nucleoside Derivatives
The synthesis of nucleoside derivatives from 2-amino-3-(trifluoromethyl) benzoic acid showcases the importance of fluorinated nucleosides in increasing the biological and chemical stability of organofluorine compounds. This research contributes to the field of pharmaceutical chemistry by providing methods for creating biologically relevant molecules (Break & Al-harthi, 2018).

properties

IUPAC Name

3,5-difluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKESWMDKZFRERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634195
Record name 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(trifluoromethyl)benzoic acid

CAS RN

261945-09-9
Record name 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261945-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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